
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
Overview
Description
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate (CAS 375853-98-8) is a carbamate derivative featuring a tert-butyl protecting group, a 3-bromophenyl moiety, and an ethyl linker. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 300.19 g/mol . The compound is typically stored at 2–8°C and exhibits hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) . It serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for protecting amines during multi-step reactions .
Preparation Methods
Carbamate Protection via Di-tert-Butyl Dicarbonate
The most widely reported method for synthesizing tert-butyl (1-(3-bromophenyl)ethyl)carbamate involves the reaction of (R)-1-(3-bromophenyl)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Standard Reaction Conditions
In a typical procedure, (R)-1-(3-bromophenyl)ethylamine is dissolved in anhydrous dichloromethane (DCM) and treated with triethylamine (TEA) as a base. Boc anhydride is added dropwise, and the mixture is stirred at room temperature (20°C) for 12–16 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, forming the carbamate bond .
Key Data:
Parameter | Value | Source |
---|---|---|
Solvent | Dichloromethane (DCM) | |
Base | Triethylamine (TEA) | |
Temperature | 20°C (room temp) | |
Reaction Time | 12–16 hours | |
Yield | 100% |
After completion, the volatiles are removed under reduced pressure, and the crude product is purified via silica gel chromatography using gradients of iso-hexanes and ethyl acetate . This method is favored for its simplicity and high efficiency, making it suitable for both laboratory and industrial scales.
Catalytic Functionalization and Subsequent Modifications
While the primary synthesis focuses on carbamate formation, subsequent functionalization of the bromophenyl group is often required for downstream applications. A notable example involves palladium-catalyzed cross-coupling reactions to introduce vinyl groups.
Stille Coupling for Vinyl Group Introduction
In a modified protocol, this compound undergoes a Stille coupling with tributyl(vinyl)stannane in the presence of bis(triphenylphosphine)palladium(II) chloride. The reaction is conducted in toluene at 60°C under inert conditions (nitrogen atmosphere) for 16 hours .
Key Data:
Parameter | Value | Source |
---|---|---|
Catalyst | Pd(PPh₃)₂Cl₂ | |
Solvent | Toluene | |
Temperature | 60°C | |
Reaction Time | 16 hours | |
Yield | 82% |
Post-reaction, the mixture is filtered through Celite® to remove catalyst residues, and the product is isolated via silica gel chromatography . This method highlights the versatility of the bromophenyl moiety in further derivatization.
Industrial-Scale Production Considerations
Solvent and Base Optimization
Industrial protocols emphasize solvent recovery and base selection to minimize costs. Dichloromethane remains the solvent of choice due to its low boiling point and compatibility with Boc protection. Triethylamine is preferred over stronger bases (e.g., DBU) to avoid side reactions such as epimerization of the chiral center .
Purification Techniques
Large-scale purification employs continuous chromatography systems or recrystallization. Ethyl acetate/hexane mixtures are used for recrystallization, yielding >99% purity . Automated flash chromatography systems reduce processing time by 40% compared to manual methods .
Mechanistic Insights and Side Reactions
Reaction Mechanism
The Boc protection mechanism involves two steps:
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Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic amide ion.
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Carbamate Formation : The amide ion attacks Boc anhydride, displacing the tert-butoxycarbonyl group and releasing a tert-butoxide ion, which is quenched by TEA .
Common Side Reactions
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Overprotection : Excess Boc anhydride may lead to di-Boc-protected species, which are minimized by stoichiometric control .
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Solvolysis : Prolonged exposure to moisture hydrolyzes the carbamate, necessitating anhydrous conditions .
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods for preparing this compound:
Method | Carbamate Protection | Stille Coupling |
---|---|---|
Starting Material | (R)-1-(3-bromophenyl)ethylamine | Pre-formed carbamate |
Reagent | Boc anhydride | Tributyl(vinyl)stannane |
Catalyst | None | Pd(PPh₃)₂Cl₂ |
Yield | 100% | 82% |
Scale | Lab to industrial | Lab-scale |
Key Advantage | High yield, simplicity | Enables functionalization |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidation states of the bromophenyl group .
Scientific Research Applications
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
Key Differences :
- Stereochemistry : The (S)-enantiomer (CAS 477312-85-9) may exhibit distinct biological activity due to chiral recognition in enzyme binding .
- Functional Groups : The hydroxylated derivative (CAS 1426129-50-1) introduces polarity, enhancing solubility but reducing stability under acidic conditions .
Carbamates with Modified Backbones
Key Insights :
Biological Activity
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a tert-butyl group linked to a carbamate moiety, which is further connected to a 3-bromophenyl ethyl group. This structure suggests interesting pharmacological properties, particularly in enzyme inhibition and anticancer activity.
The molecular formula of this compound is C12H16BrN O2, with a molecular weight of approximately 287.16 g/mol. The presence of the bromine atom in the phenyl ring enhances its reactivity, potentially influencing its biological interactions.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition capabilities. The compound's structure suggests it can interact with active sites on various enzymes, which could lead to significant biological effects. For instance, studies have shown that similar carbamate compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuropharmacology .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that carbamate derivatives can induce apoptosis in cancer cell lines, including breast cancer and leukemia cells. For example, compounds structurally similar to this compound have shown cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines .
Cancer Cell Line | IC50 Values | Mechanism of Action |
---|---|---|
MCF-7 | 0.48 - 5.13 µM | Induction of apoptosis via caspase activation |
U-937 | 0.19 - 2.84 µM | Cell cycle arrest and apoptosis induction |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the mechanisms by which these carbamates exert their effects:
- Study on AChE Inhibition : A series of N-methyl carbamate pesticides demonstrated varying degrees of AChE inhibition, with some derivatives showing stronger activity than established drugs like rivastigmine .
- Cytotoxicity Assessment : Research on novel oxadiazole derivatives indicated that modifications at the para position of aromatic rings significantly influenced biological potency, suggesting similar strategies could enhance the efficacy of this compound against cancer cells .
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQMGYJYMXOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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